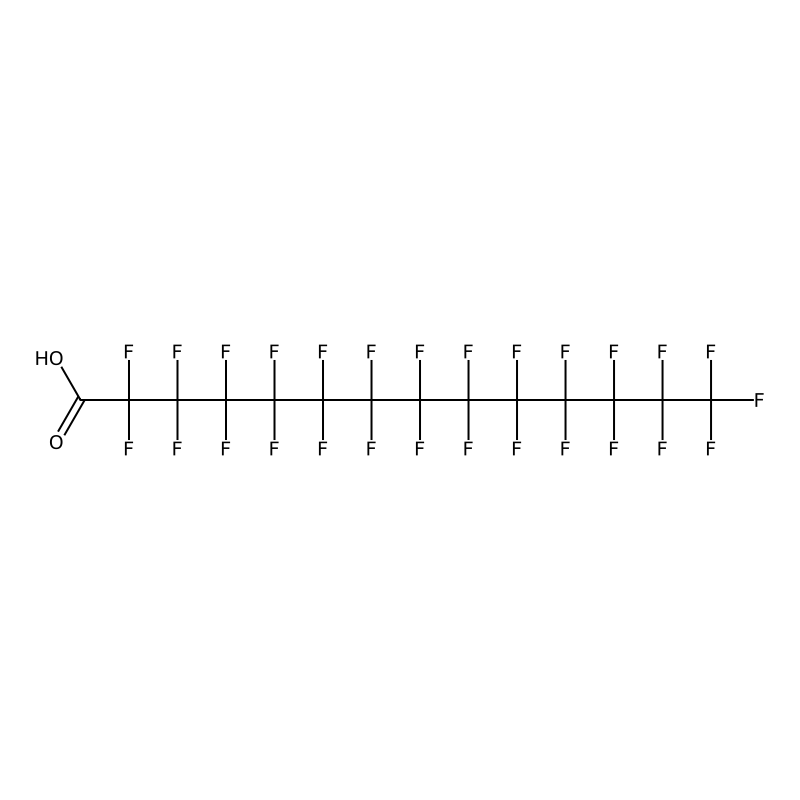

Perfluorotetradecanoic acid

C14HF27O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14HF27O2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perfluorotetradecanoic acid is a member of the perfluorinated carboxylic acids, specifically characterized by a long carbon chain with all hydrogen atoms replaced by fluorine atoms. Its chemical formula is and it is also known by its CAS number 376-06-7. This compound is part of a larger class of chemicals known for their hydrophobic and lipophobic properties, making them useful in various industrial applications. The melting point of perfluorotetradecanoic acid ranges from 130 to 135 degrees Celsius, while its boiling point is approximately 192 degrees Celsius .

Research indicates that perfluorotetradecanoic acid may have significant biological effects, particularly concerning endocrine disruption. Studies have shown that exposure can affect hormone production and cellular functions in Leydig cells, which are crucial for testosterone synthesis in males. Short-term exposure has been linked to alterations in cell proliferation and gene expression related to hormone regulation . Moreover, perfluorinated compounds are known for their persistence in biological systems, leading to potential accumulation and long-term health effects .

Perfluorotetradecanoic acid can be synthesized through several methods, including:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of tetradecanoic acid or its derivatives in anhydrous conditions.

- Telomerization: The compound can also be produced via telomerization processes, where fluorinated olefins react with non-fluorinated compounds under specific conditions to yield longer-chain perfluorinated acids.

- Reactions with Fluorinating Agents: Utilizing agents like sulfur tetrafluoride or other fluorine sources can lead to the formation of perfluorinated acids from their non-fluorinated precursors .

Perfluorotetradecanoic acid finds applications primarily in industrial settings due to its unique properties. Common uses include:

- Water-Repellent Coatings: It is employed in the formulation of coatings for textiles and paper products to impart water and stain resistance.

- Surfactants: The compound serves as a surfactant in various formulations due to its ability to reduce surface tension.

- Chemical Manufacturing: It is used as an intermediate in the production of other fluorinated compounds .

Studies on the interactions of perfluorotetradecanoic acid with biological systems indicate potential toxicological effects. For instance, research has demonstrated that exposure can disrupt normal cellular functions and hormone levels. The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological impacts. Moreover, interactions with other chemicals may enhance its toxicity or alter its biological effects .

Perfluorotetradecanoic acid belongs to a broader class of perfluoroalkyl substances. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluorohexanoic acid | Shorter carbon chain; more volatile; used in industrial applications. | |

| Perfluorooctanoic acid | Widely studied for environmental persistence; linked to health risks. | |

| Perfluorononanoic acid | Intermediate properties; used similarly but with different biological impacts. | |

| Perfluorohexadecanoic acid | Longer chain; higher melting point; significant environmental persistence issues. |

Uniqueness: Perfluorotetradecanoic acid's unique structure allows it to maintain stability while exhibiting significant biological activity compared to shorter-chain compounds like perfluorohexanoic acid. Its longer chain length contributes to its distinct physical properties, influencing both its industrial applications and environmental behavior .

Wastewater treatment plants serve as significant point sources for perfluorotetradecanoic acid emissions to aquatic environments [5]. Effluents from municipal wastewater treatment plants demonstrate measurable concentrations of perfluorinated alkylated substances, with industrial wastewaters showing concentrations approximately ten times higher than municipal sources [5]. The metal industry exhibits the highest perfluorotetradecanoic acid emissions among industrial sectors, while paper manufacturing represents another major contributor [5].

Agricultural contamination pathways involve the application of biosolids containing perfluorotetradecanoic acid to agricultural fields [9] [11]. Concentrations in wastewater sludge from treatment plants in heavily industrialized regions can reach up to 46 nanograms per gram wet weight [9]. The compound has been detected in agricultural soils receiving biosolids applications, with concentrations significantly higher in treated soils compared to untreated controls [17].

Perfluorotetradecanoic acid uptake by agricultural crops represents a critical contamination pathway [11] [13]. Studies have confirmed absorption and accumulation in major food crops including wheat, corn, soybeans, and various vegetables [13]. Different crop types exhibit varying accumulation profiles, with solanaceae and leafy vegetables showing higher contamination levels [13]. Leguminous crops demonstrate increased exposure potential due to their lower water content [13].

| Contamination Source | Concentration Range | Environmental Matrix |

|---|---|---|

| Municipal wastewater effluent | Variable | Surface water |

| Industrial wastewater | 10x higher than municipal | Surface water |

| Wastewater sludge (Asia) | Up to 46 ng/g wet weight | Biosolids |

| Agricultural soils | Significantly elevated | Soil |

| Crop tissues | 11.64-299.5 ng/g | Plant matter |

The compound's mobility through agricultural systems involves transport from contaminated biosolids through soil matrices into plant tissues, creating potential exposure pathways through food consumption [11] [13]. Perfluorotetradecanoic acid exhibits enhanced mobility compared to longer-chain perfluorinated compounds, facilitating its movement through agricultural environments [12].

Vertical Soil Distribution and Mobility Patterns

Perfluorotetradecanoic acid demonstrates complex vertical distribution patterns in soil profiles, with concentrations typically highest in surface layers and decreasing with depth [17] [20]. Following biosolids application, the compound exhibits vertical migration through soil profiles, with subsurface concentrations generally lower than surface concentrations [17]. The vertical transport of perfluorotetradecanoic acid is influenced by its relatively shorter chain length compared to other perfluorinated compounds, resulting in enhanced mobility [20].

Soil physicochemical properties significantly influence perfluorotetradecanoic acid distribution and mobility [17] [18]. Organic matter content positively correlates with compound concentrations, while soil pH exhibits negative correlations [17]. Lower pH conditions favor partitioning of perfluorotetradecanoic acid onto soil versus water phases, potentially increasing soil concentrations [17].

The compound's adsorption behavior in soils involves multiple mechanisms including hydrophobic interactions and electrostatic forces [18] [21]. Distribution coefficients for perfluorinated acids demonstrate positive correlations with organic carbon content, though protein content rather than total organic carbon appears to be the dominant soil property affecting adsorption [18]. Iron oxide content and anion exchange capacity also influence compound retention in soil matrices [18].

| Soil Property | Effect on Distribution | Mechanism |

|---|---|---|

| Organic matter content | Positive correlation | Hydrophobic interactions |

| Soil pH | Negative correlation | Electrostatic partitioning |

| Protein content | Primary controlling factor | Binding interactions |

| Iron oxide content | Secondary influence | Surface complexation |

| Anion exchange capacity | Moderate influence | Ion exchange |

Mineralogical controls play important roles in perfluorotetradecanoic acid subsurface mobility [16] [20]. Short-chain perfluorinated compounds like perfluorotetradecanoic acid are primarily controlled by aluminum-oxide mineral electrostatic sorption in subsurface environments [16] [20]. The compound's distribution shows preferential accumulation in surface soils dominated by longer-chain compounds, while subsurface layers contain higher proportions of shorter-chain compounds [20].

Vertical migration patterns indicate that perfluorotetradecanoic acid can penetrate to depths of 1-2 meters in soil profiles, with subsurface concentration maxima often occurring in B horizon soils where authigenic minerals concentrate [20]. The compound's mobility through soil profiles is enhanced compared to longer-chain perfluorinated acids due to reduced hydrophobic retention [17] [20].

Persistence and Bioaccumulation in Aquatic Ecosystems

Perfluorotetradecanoic acid exhibits exceptional persistence in aquatic environments due to the extreme stability of carbon-fluorine bonds in its molecular structure [22] [26]. The compound demonstrates high bioconcentration factors in aquatic organisms, with studies reporting values ranging from 16,000 to 17,000 in carp bioconcentration tests [46]. These bioconcentration factors represent among the highest values observed for perfluorinated carboxylic acids [46].

Bioaccumulation patterns in aquatic food webs show significant taxonomic and tissue-specific differences [22] [27]. Protein-rich tissues and air-breathing organisms accumulate higher concentrations compared to water-respiring species [22] [27]. Long-chain perfluoroalkyl carboxylic acids, including perfluorotetradecanoic acid, demonstrate persistence and bioaccumulative potential across multiple taxa and temporal studies [22] [27].

The compound's bioaccumulation in marine organisms follows predictable patterns based on trophic level and tissue type [22] [25]. Fish muscle, liver, and whole-body analyses consistently show elevated concentrations, with liver tissues generally exhibiting higher accumulation than muscle tissues [27]. Blood concentrations can reach substantial levels, with some species showing concentrations of tens of nanograms per gram or milliliter [27].

| Organism Type | Bioconcentration Factor | Primary Accumulation Tissues |

|---|---|---|

| Carp | 16,000-17,000 | Viscera, head, integument |

| Marine fish | Variable | Liver, muscle, blood |

| Shellfish | 0.014-0.667 ng/g wet weight | Whole body |

| Microplastics | 0.67-11.3 ng/g dry weight | Surface sorption |

Depuration half-lives for perfluorotetradecanoic acid in aquatic organisms indicate extended retention periods [46] [48]. Studies report elimination half-lives ranging from several weeks to months, demonstrating the compound's resistance to metabolic breakdown and excretion [46] [48]. The longest depuration half-lives are observed for compounds with carbon chain lengths similar to perfluorotetradecanoic acid [46].

Aquatic ecosystem contamination occurs through multiple exposure pathways including direct water exposure, dietary uptake, and sediment contact [25] [26]. Bioaccumulation factors are concentration-dependent, with longer-chain compounds like perfluorotetradecanoic acid showing enhanced sensitivity to concentration changes compared to shorter-chain analogs [27]. The compound's persistence in aquatic systems contributes to its detection in remote marine environments far from direct emission sources [22] [27].

Atmospheric Deposition and Global Cycling Mechanisms

Atmospheric transport represents a major pathway for global distribution of perfluorotetradecanoic acid, enabling contamination of remote regions far from direct emission sources [28] [29]. The atmosphere serves as a medium for short-range and long-range transport of both gaseous and particulate phases of perfluorinated compounds [28]. Atmospheric deposition through wet and dry processes contributes significantly to environmental contamination in aquatic and terrestrial systems [28].

Global atmospheric transport modeling indicates that perfluorotetradecanoic acid can undergo extensive transport through oceanic and atmospheric pathways [29]. Ocean transport emerges as the dominant mechanism for delivering perfluorinated compounds to remote marine environments, particularly Arctic regions [29]. Atmospheric transport potential varies depending on physical-chemical properties and environmental conditions [29].

Sea spray aerosol represents an important atmospheric source of perfluorinated compounds, including perfluorotetradecanoic acid [32]. Laboratory studies demonstrate significant enrichment of perfluorinated acids in sea spray aerosols, with concentrations up to 62,000 times higher than corresponding water concentrations [32]. This enrichment occurs preferentially in smaller aerosol particles with aerodynamic diameters less than 1.6 micrometers [32].

| Transport Mechanism | Contribution to Global Deposition | Deposition Type |

|---|---|---|

| Wet deposition | Primary removal mechanism | Precipitation |

| Dry deposition | ~35% of global deposition | Direct settling |

| Sea spray aerosol | Variable regional contribution | Marine-derived |

| Atmospheric oxidation | Secondary source formation | Precursor degradation |

Atmospheric concentrations of perfluorotetradecanoic acid demonstrate seasonal and spatial variations [8] [31]. Higher concentrations are typically observed during winter months due to meteorological conditions favoring atmospheric accumulation [8]. Urban and industrial locations show elevated atmospheric concentrations compared to remote areas [31].

Deposition processes remove perfluorotetradecanoic acid from the atmosphere through both wet and dry mechanisms [28] [31]. Wet deposition through precipitation proves approximately ten times more effective than dry deposition for removing perfluorinated compounds from atmospheric compartments [31]. The compound's high water solubility enhances its removal efficiency through precipitation processes [28].

Global cycling involves continuous exchange between atmospheric, oceanic, and terrestrial reservoirs [28] [32]. Perfluorotetradecanoic acid can remain in atmospheric circulation for extended periods, contributing to its detection in remote locations including Arctic regions [28]. The compound's persistence ensures continued global distribution even after cessation of direct emissions [28].

Perfluorotetradecanoic acid demonstrates significant bioaccumulation potential across various aquatic and terrestrial food webs, with biomagnification patterns that vary substantially depending on the specific ecosystem and trophic structure. Field-based studies utilizing chemical activity-based approaches have revealed that perfluorotetradecanoic acid exhibits trophic magnification factors ranging from 0.77 to 2.9, indicating both biodilution and biomagnification potential depending on environmental conditions [1] [2].

In terrestrial food webs, perfluorotetradecanoic acid demonstrates strong biomagnification with trophic magnification factors of 2.9, representing one of the highest values observed among perfluoroalkyl substances in terrestrial ecosystems [1]. The compound predominantly accumulates in polar lipids of longer-chain perfluorinated substances, with smaller estimated fractions distributed among albumin, structural proteins, and neutral lipids [1]. This distribution pattern differs significantly from shorter-chain perfluoroalkyl substances, which predominantly partition to albumin within biotic samples [1].

Marine food web studies in Narragansett Bay revealed contrasting patterns, with perfluorotetradecanoic acid exhibiting trophic dilution rather than magnification, producing a trophic magnification factor of 0.77 [2]. This biodilution pattern has been observed consistently in marine systems with limited trophic level ranges, particularly those spanning approximately 1.5 to 4.5 trophic levels [2]. The apparent contradiction between terrestrial biomagnification and marine biodilution suggests that ecosystem-specific factors, including organism physiology, food web structure, and environmental conditions, significantly influence the bioaccumulation behavior of perfluorotetradecanoic acid [2].

Bioaccumulation factors for perfluorotetradecanoic acid in freshwater fish species demonstrate exceptionally high values, with bioconcentration factors ranging from 16,000 to 17,000 [3]. These values represent some of the highest bioaccumulation potentials observed among perfluoroalkyl substances in freshwater systems [3]. The relationship between bioaccumulation factor and perfluoroalkyl acid chain length follows a predictable pattern, with an average increase of 0.78 ± 0.14 log units per perfluorinated carbon for carboxylic acids with 7 to 10 carbons [3]. This chain length dependency demonstrates that perfluorotetradecanoic acid, with its 14-carbon chain, possesses enhanced bioaccumulation potential compared to shorter-chain analogues [3].

Stable isotope analysis utilizing carbon-13 and nitrogen-15 signatures has provided critical insights into the bioaccumulation mechanisms of perfluorotetradecanoic acid across different food web structures [2]. The chemical activity-based approach, which normalizes concentrations to relative biochemical composition, offers a thermodynamically accurate basis for comparing perfluorotetradecanoic acid concentrations across different biotic matrices [1]. This methodology has revealed that longer-chained perfluoroalkyl substances like perfluorotetradecanoic acid predominantly occur in polar lipids, contrasting with the albumin-dominant distribution observed in shorter-chain compounds [1].

Endocrine Disruption Pathways in Model Organisms

Perfluorotetradecanoic acid exerts profound endocrine disruption effects through multiple molecular pathways, with particular impact on steroidogenesis and hormone synthesis in mammalian model systems. Adult male rats exposed to perfluorotetradecanoic acid at doses of 1 to 10 milligrams per kilogram per day demonstrate significant alterations in adrenal cortex function, characterized by elevated corticosterone levels and reduced aldosterone production [4]. This disruption occurs through modulation of key signaling pathways, including SIRT1/PGC1α, AMPK, and AKT1/mTOR pathways, which collectively regulate steroidogenic enzyme expression and hormone synthesis [4].

The molecular mechanisms underlying perfluorotetradecanoic acid-induced endocrine disruption involve direct interference with steroidogenic gene expression. Exposure to perfluorotetradecanoic acid results in significant upregulation of corticosterone biosynthetic genes, including Mc2r, Scarb1, Star, Cyp21, Cyp11b1, and Hsd11b1, along with their corresponding proteins [4]. Conversely, the compound downregulates aldosterone biosynthetic enzyme Cyp11b2 and its protein, leading to the observed hormonal imbalances [4]. These molecular changes are accompanied by morphological alterations in the adrenal cortex, specifically thickening of the zona fasciculata without affecting the zona glomerulosa [4].

Leydig cell function represents another critical target of perfluorotetradecanoic acid-induced endocrine disruption. Male rats exposed to perfluorotetradecanoic acid demonstrate dose-dependent reductions in serum testosterone levels, beginning at 1 milligram per kilogram exposure and becoming more pronounced at higher doses [5]. The mechanism involves direct suppression of steroidogenic enzyme expression, particularly CYP17A1 and STAR, along with their corresponding proteins [5]. Additionally, perfluorotetradecanoic acid exposure increases expression of Srd5a1 and its protein, which serves as a biomarker for immature Leydig cell phenotype [5].

The endocrine disruption effects of perfluorotetradecanoic acid extend beyond steroidogenic pathways to encompass broader hormonal regulatory mechanisms. Exposure results in significant increases in serum luteinizing hormone levels at 10 milligrams per kilogram and follicle-stimulating hormone levels at exposures of 1 milligram per kilogram and above [5]. These changes indicate disruption of the hypothalamic-pituitary-gonadal axis, with potential consequences for reproductive function and development [5].

Zebrafish models have provided additional insights into the endocrine disruption mechanisms of perfluorotetradecanoic acid, particularly regarding developmental exposures. Long-term exposure studies demonstrate that perfluorotetradecanoic acid can modulate sex steroid hormone production and related gene transcription within the hypothalamic-pituitary-gonad axis in a sex-dependent manner [6]. Male zebrafish exposed to perfluorotetradecanoic acid show significant increases in 17β-estradiol concentrations at 0.01 milligrams per liter, along with elevated ratios of estradiol to testosterone and estradiol to 11-ketotestosterone, indicating estrogenic potential [6].

The molecular targets of perfluorotetradecanoic acid-induced endocrine disruption include multiple nuclear receptors and transcription factors involved in hormone synthesis and regulation. The compound affects expression of genes associated with steroidogenesis, including those encoding cytochrome P450 enzymes essential for hormone biosynthesis [6]. Additionally, perfluorotetradecanoic acid influences expression of vitellogenin genes in male zebrafish, providing further evidence of estrogenic activity [6].

Mitochondrial Bioenergetic Disruption in Developmental Stages

Perfluorotetradecanoic acid induces significant mitochondrial dysfunction during critical developmental stages, with effects that manifest through altered gene expression, compromised bioenergetic function, and disrupted oxidative phosphorylation processes. Zebrafish embryos and larvae exposed to perfluorotetradecanoic acid demonstrate dose-dependent upregulation of mitochondrial-related genes, including cox1 and mt-nd3, particularly at concentrations of 10 μM and above [7]. This upregulation represents a compensatory response to mitochondrial stress and dysfunction induced by perfluorotetradecanoic acid exposure [7].

The bioenergetic consequences of perfluorotetradecanoic acid exposure become apparent through direct measurements of mitochondrial respiration parameters. Despite the upregulation of mitochondrial genes, zebrafish embryos show no significant changes in basal respiration or oligomycin-induced ATP-linked respiration when exposed to perfluorotetradecanoic acid [7]. This apparent contradiction suggests that the increased gene expression represents an unsuccessful attempt to maintain mitochondrial function in the face of perfluorotetradecanoic acid-induced damage [7].

Mitochondrial membrane potential alterations represent another critical aspect of perfluorotetradecanoic acid-induced bioenergetic disruption. Related perfluoroalkyl substances have been shown to cause hyperpolarization of mitochondrial membrane potential, indicating disruption of normal electrochemical gradients essential for ATP synthesis [8]. This hyperpolarization, combined with overgeneration of reactive oxygen species, suggests fundamental disruption of mitochondrial electron transport chain function [8].

The molecular mechanisms underlying perfluorotetradecanoic acid-induced mitochondrial dysfunction involve multiple pathways, including disruption of mitochondrial autophagy processes. Perfluoroalkyl substances induce both mitochondrial autophagy and endoplasmic reticulum autophagy, suggesting widespread organellar damage [8]. The abundance of p62 protein increases with perfluoroalkyl substance concentration, indicating blockage of autophagy flux and impaired cellular clearance of damaged mitochondria [8].

Developmental stage-specific vulnerability to perfluorotetradecanoic acid-induced mitochondrial disruption appears particularly pronounced during early embryonic development. Zebrafish embryos exposed to perfluorotetradecanoic acid from early developmental stages show sustained mitochondrial gene expression changes that persist through larval development [7]. These changes coincide with increased expression of oxidative stress-related genes, including catalase, heat shock protein 70, and heat shock protein 90, indicating that mitochondrial dysfunction triggers broader cellular stress responses [7].

The bioenergetic impact of perfluorotetradecanoic acid extends beyond immediate mitochondrial effects to encompass broader metabolic disruption. Exposure to related perfluoroalkyl substances results in hepatic lipidosis characterized by severe elevation in hepatic triglycerides and decline in serum lipoprotein levels [9]. These metabolic changes reflect perturbations to fatty acid uptake, lipogenesis, and fatty acid oxidation processes that depend on mitochondrial function [9].

Mitochondrial biogenesis pathways also appear susceptible to perfluorotetradecanoic acid-induced disruption. The compound affects expression of genes involved in mitochondrial biogenesis and maintenance, potentially compromising the cell's ability to replace damaged mitochondria [7]. This disruption of mitochondrial turnover mechanisms may contribute to the progressive nature of perfluorotetradecanoic acid-induced cellular dysfunction [7].

Oxidative Stress Modulation and Antioxidant Defense Responses

Perfluorotetradecanoic acid exposure triggers complex oxidative stress responses characterized by dose-dependent modulation of antioxidant enzyme expression and activity. Male rats exposed to perfluorotetradecanoic acid demonstrate significant downregulation of key antioxidant enzymes, including superoxide dismutase 1 and superoxide dismutase 2, at exposure levels of 10 milligrams per kilogram [4]. This suppression of antioxidant defenses occurs concomitantly with increased production of reactive oxygen species, establishing a pathological cycle of oxidative damage [5].

The molecular mechanisms underlying perfluorotetradecanoic acid-induced oxidative stress involve direct interference with cellular antioxidant systems. Exposure to perfluorotetradecanoic acid results in marked increases in testicular malondialdehyde levels, a key biomarker of lipid peroxidation and oxidative damage [5]. Simultaneously, the compound inhibits critical antioxidant enzymes, including superoxide dismutase 1, superoxide dismutase 2, and catalase, creating a cellular environment conducive to oxidative damage accumulation [5].

Paradoxically, zebrafish larvae exposed to perfluorotetradecanoic acid demonstrate reduced reactive oxygen species levels at high concentrations, coinciding with increased transcription of antioxidant defense genes [7]. This apparent contradiction reflects the complex temporal dynamics of oxidative stress responses, where initial pro-oxidant effects trigger compensatory upregulation of antioxidant gene expression [7]. The upregulation of catalase, heat shock protein 70, and heat shock protein 90 represents adaptive responses attempting to mitigate perfluorotetradecanoic acid-induced oxidative damage [7].

The heat shock protein response represents a critical component of the cellular defense against perfluorotetradecanoic acid-induced oxidative stress. Heat shock protein 70 and heat shock protein 90 demonstrate dose-dependent upregulation, with expression levels increasing by 2.1-fold and 1.8-fold respectively at 10 μM exposure [7]. At higher concentrations of 50 μM, these proteins show even more dramatic upregulation, with heat shock protein 70 increasing by 3.2-fold and heat shock protein 90 by 2.9-fold [5]. These responses indicate activation of cellular stress response pathways designed to protect against protein denaturation and aggregation resulting from oxidative damage [7].

The temporal pattern of oxidative stress responses to perfluorotetradecanoic acid exposure reveals important insights into the progression of cellular damage. Initial exposure results in modest upregulation of antioxidant enzymes, representing adaptive responses that attempt to maintain cellular homeostasis [7]. However, as exposure concentrations increase or duration extends, the antioxidant systems become overwhelmed, leading to their downregulation and subsequent oxidative damage accumulation [5].

Mitochondrial oxidative stress represents a particularly important aspect of perfluorotetradecanoic acid toxicity. The compound induces overgeneration of reactive oxygen species within mitochondria, contributing to mitochondrial membrane damage and dysfunction [8]. This mitochondrial oxidative stress is accompanied by disruption of normal electron transport chain function and compromised ATP synthesis capacity [8].

The relationship between perfluorotetradecanoic acid-induced oxidative stress and apoptotic cell death represents a critical mechanistic pathway. Oxidative stress resulting from perfluorotetradecanoic acid exposure triggers activation of pro-apoptotic signaling pathways, including upregulation of BAX and CASP3 while simultaneously inhibiting anti-apoptotic BCL2 [5]. This shift in the balance between pro-apoptotic and anti-apoptotic factors leads to increased cell death, particularly in hormonally active tissues such as Leydig cells [5].

Behavioral and Neurological Impact in Zebrafish Models

Perfluorotetradecanoic acid exposure produces measurable behavioral and neurological effects in zebrafish models, though these impacts appear to be more subtle compared to other perfluoroalkyl substances. Comprehensive behavioral assessments utilizing visual motor response tests and light-dark preference assays have revealed that perfluorotetradecanoic acid does not induce significant alterations in larval zebrafish locomotor activity or anxiety-related behaviors at concentrations up to 10 μM [7]. This finding contrasts with the pronounced behavioral effects observed with shorter-chain perfluoroalkyl substances, suggesting that chain length influences neurotoxic potential [7].

The absence of overt behavioral effects in perfluorotetradecanoic acid-exposed zebrafish does not preclude underlying neurological changes. Molecular analysis reveals upregulation of genes associated with neuronal development and function, including those involved in synaptic transmission and neural plasticity [7]. These molecular changes may represent compensatory responses that maintain behavioral function despite underlying neurological stress [7].

Comparative studies with related perfluoroalkyl substances provide important context for understanding perfluorotetradecanoic acid's neurological effects. Perfluorododecanoic acid, a closely related compound with 12 carbons, induces significant developmental neurotoxicity in zebrafish, including decreased locomotor speed and altered neurotransmitter levels [10]. The fact that perfluorotetradecanoic acid shows more subtle effects suggests that the very long chain length may actually reduce bioavailability to neural tissues or alter the compound's interaction with neurological targets [10].

The neurotransmitter systems affected by perfluoroalkyl substance exposure include cholinergic, dopaminergic, and GABAergic pathways. Related compounds cause significant alterations in acetylcholine content and acetylcholinesterase activity, along with changes in dopamine levels [10]. These neurotransmitter changes correspond with observed behavioral alterations, including hypoactivity and disrupted swimming patterns [10]. The relative absence of such effects with perfluorotetradecanoic acid suggests either reduced neural bioavailability or different molecular targets compared to shorter-chain analogues [7].

Developmental timing of exposure appears critical for neurological effects of perfluoroalkyl substances. Early developmental exposure during critical periods of nervous system formation produces more pronounced and persistent effects compared to later exposures [7]. Perfluorotetradecanoic acid exposure during zebrafish embryogenesis and early larval development produces molecular changes in neurologically relevant genes without corresponding behavioral manifestations [7].

The lack of significant behavioral effects in perfluorotetradecanoic acid-exposed zebrafish may reflect the compound's distribution and metabolism characteristics. Longer-chain perfluoroalkyl substances tend to accumulate preferentially in liver and other metabolically active tissues rather than crossing the blood-brain barrier efficiently [7]. This distribution pattern could limit the compound's access to neural tissues and reduce its neurotoxic potential compared to shorter-chain analogues [7].

Gene expression analysis in perfluorotetradecanoic acid-exposed zebrafish reveals upregulation of neuronal development genes, including those involved in axon guidance, synaptic formation, and neural differentiation [7]. These molecular changes suggest that perfluorotetradecanoic acid exposure may influence nervous system development at the molecular level, even in the absence of overt behavioral effects [7]. The long-term consequences of these molecular changes remain to be fully elucidated through extended exposure studies [7].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.